molecular formula C20H24N2O6 B12518906 2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione

Cat. No.: B12518906
M. Wt: 388.4 g/mol
InChI Key: DLWLQAIMPFEUOA-UHFFFAOYSA-N
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Description

This compound belongs to the class of thalidomide-derived immunomodulatory drugs (IMiDs), characterized by a 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core. The 4-position is substituted with a 7-hydroxyheptyloxy chain, distinguishing it from other derivatives. Its molecular formula is C₂₀H₂₅N₃O₅ (MW: 411.44 g/mol), with structural similarities to IMiDs like lenalidomide but with a unique substituent profile.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(7-hydroxyheptoxy)isoindole-1,3-dione

InChI

InChI=1S/C20H24N2O6/c23-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)22(19(13)26)14-9-10-16(24)21-18(14)25/h6-8,14,23H,1-5,9-12H2,(H,21,24,25)

InChI Key

DLWLQAIMPFEUOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCO

Origin of Product

United States

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-4-((7-hydroxyheptyl)oxy)isoindoline-1,3-dione, with CAS number 2093536-10-6, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in modulating biological pathways related to cancer and inflammation. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C20H24N2O6
  • Molecular Weight : 388.41 g/mol
  • Structure : The compound features a dioxopiperidine moiety linked to an isoindoline structure, which is known for its biological relevance.

Research indicates that the compound acts primarily as a modulator of cereblon (CRBN), a protein involved in the ubiquitin-proteasome pathway. This modulation can lead to the degradation of specific transcription factors implicated in cancer progression.

Key Findings

  • Antiproliferative Activity : In a study evaluating various derivatives, the compound exhibited significant antiproliferative effects against multiple cancer cell lines. For instance, compound 10a , a close derivative, demonstrated an IC50 of 2.25 µM against NCI-H929 cells and 5.86 µM against U239 cells .
  • TNF-α Inhibition : The compound effectively reduced TNF-α levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with an IC50 value of 0.76 µM. This suggests potential anti-inflammatory properties .
  • Induction of Apoptosis : Flow cytometry results indicated that treatment with the compound led to a significant increase in apoptotic events in NCI-H929 cells, comparable to established drugs like lenalidomide .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntiproliferativeCCK8 AssayIC50 = 2.25 µM (NCI-H929)
TNF-α InhibitionPBMC AssayIC50 = 0.76 µM
Apoptosis InductionAnnexin V-FITC/PI StainingIncreased apoptosis (34.6% at 5 µM)
CRBN ModulationTR-FRET AssayIC50 = 4.83 µM

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments are crucial. In preliminary toxicity studies on PBMCs, it was found to exhibit minimal toxicity at concentrations up to 20 µM, with cell viability remaining above 90% . However, further investigations are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties:

Compound Name / ID Molecular Formula Substituent (Position 4) Functional Group(s) Molecular Weight (g/mol) Key Characteristics
Target Compound C₂₀H₂₅N₃O₅ 7-hydroxyheptyloxy Hydroxyl (-OH) 411.44 Enhanced hydrophilicity; potential for hydrogen bonding
4-((7-Aminoheptyl)oxy) Analogue (Thalidomide-O-C7-NH₂) C₂₀H₂₅N₃O₅ 7-aminoheptyloxy Amine (-NH₂) 411.44 Increased reactivity (e.g., conjugation potential); lower solubility at neutral pH
4-((6-Azidohexyl)amino) Derivative (Compound 29 ) C₁₇H₂₁N₇O₄ 6-azidohexylamino Azide (-N₃) 387.39 Click chemistry utility; higher steric hindrance and handling risks
4-(prop-2-yn-1-ylamino) Derivative C₁₆H₁₃N₃O₄ Propargylamino Alkyne (-C≡CH) 311.29 Click chemistry applications; reduced solubility due to hydrophobic alkyne
4-((2-Fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino) Derivative C₂₆H₃₀FN₅O₅ Fluorobenzyl-morpholinoazetidinylmethyl Amine, Fluorine, Morpholine 523.55 Bulky aromatic substituent; potential for improved target specificity
4-Nitro Derivative C₁₃H₉N₃O₆ Nitro (-NO₂) Nitro group 303.23 Strong electron-withdrawing effect; increased reactivity for nucleophilic substitution

Pharmacokinetic and Biochemical Properties

  • Solubility : The target compound’s hydroxyl group improves water solubility compared to amine (Thalidomide-O-C7-NH₂) or azide (Compound 29) derivatives. However, it remains less soluble than nitro-substituted analogs due to the longer hydrophobic heptyl chain .
  • The hydroxyheptyloxy group may enhance metabolic stability compared to labile esters or amines, though direct data are lacking.
  • Protein Binding: The hydroxyl group could influence binding to Cereblon (CRBN), a key target for IMiDs. Derivatives with bulky substituents (e.g., morpholinoazetidinyl in ) may exhibit altered binding kinetics or specificity.

Preparation Methods

Palladium-Catalyzed Aminocarbonylation

A method adapted from PMC3750121 involves reacting o-halobenzoates with amines under CO atmosphere:

Methyl 2-iodobenzoate + 3-aminopiperidine-2,6-dione → 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%) with dppp ligand (10 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene at 95°C under 1 atm CO
  • Yield: 76–84%

Cyclization of Phthalic Anhydride Derivatives

An alternative route from WO2006028964A1 employs glutamine ester intermediates:

  • Esterification : Glutamine → N-protected glutamine ester
  • Coupling : React with 2-haloalkylbenzoate (e.g., 2-chloro-4-((7-hydroxyheptyl)oxy)benzoic acid)
  • Cyclization : Acid-catalyzed formation of isoindoline-dione core

Introduction of 7-Hydroxyheptyloxy Side Chain

The 4-((7-hydroxyheptyl)oxy) substituent is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction .

SNAr with Fluorinated Isoindoline-dione

Using 4-fluoroisoindoline-1,3-dione as a substrate (from PMC9225785):

4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione + 7-hydroxyheptanol → Target compound

Conditions :

  • Base: DIPEA (2 equiv)
  • Solvent: DMF at 90°C for 16 hr
  • Yield: 61–80%

Mitsunobu Reaction

For hydroxyl-protected intermediates:

4-Hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione + 7-(tert-butyldimethylsilyloxy)heptanol → Deprotection → Target compound

Conditions :

  • Reagents: DIAD, PPh₃
  • Solvent: THF at 0°C → RT
  • Yield: 70–85%

Key Synthetic Routes Compared

Method Starting Material Key Step Yield Purity Reference
Palladium aminocarbonylation Methyl 2-iodobenzoate CO insertion 76–84% >95%
SNAr 4-Fluoro isoindoline-dione Nucleophilic substitution 61–80% 90–95%
Mitsunobu 4-Hydroxy isoindoline-dione Etherification 70–85% 92–98%

Purification and Characterization

Chromatography

  • Normal-phase silica gel : Eluent = ethyl acetate/hexanes (3:7)
  • Reverse-phase HPLC : Column = C18, mobile phase = acetonitrile/water (gradient)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 4.20 (t, J = 6.4 Hz, 2H), 3.50 (m, 2H), 2.90–2.60 (m, 4H), 1.80–1.40 (m, 10H)
  • HRMS : m/z calcd for C₂₀H₂₄N₂O₆ [M+H]⁺: 388.41, found: 388.40

Scalability and Industrial Considerations

Cost-Efficiency

  • Palladium-based methods require catalyst recovery systems to reduce costs.
  • SNAr routes avoid precious metals but necessitate anhydrous conditions.

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